Dihydroartemisinin

Description

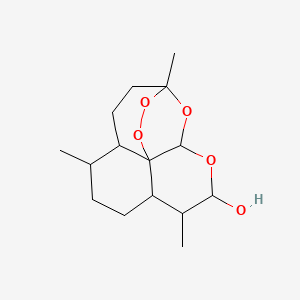

Structure

2D Structure

Properties

IUPAC Name |

1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861040 |

Source

|

| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-75-4, 71939-50-9, 81496-81-3 |

Source

|

| Record name | 3,6,9-Trimethyldecahydro-12H-3,12-epoxypyrano[4,3-j][1,2]benzodioxepin-10-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydroartemisinin: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

Introduction

Dihydroartemisinin (DHA), a semi-synthetic derivative of artemisinin, stands as a cornerstone in the global fight against malaria. Its discovery, rooted in traditional Chinese medicine and propelled by a large-scale military project, represents a landmark achievement in modern pharmacology. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and therapeutic applications of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History: From Ancient Herb to Potent Antimalarial

The journey to this compound's discovery began with "Project 523," a clandestine military program initiated by the Chinese government on May 23, 1967.[1][2][3][4] The project's primary objective was to find new treatments for malaria, which was devastating the North Vietnamese troops during the Vietnam War.[1][2] More than 500 scientists from various institutions were recruited for this mission.[1]

A pivotal figure in this endeavor was Tu Youyou, a researcher at the Institute of Chinese Materia Medica.[5][6][7] Tasked with screening traditional Chinese herbs, her team investigated over 2,000 recipes and created 380 herbal extracts for testing.[5] Their research led them to the sweet wormwood plant, Artemisia annua, which had been used for centuries in Chinese medicine to treat intermittent fevers.[3][5]

Initial extracts using traditional boiling methods proved ineffective.[5] Inspired by a 1,600-year-old text, "A Handbook of Formulas for Emergencies" by Ge Hong, which described steeping the herb in cold water, Tu Youyou's team developed a low-temperature extraction process using ether.[3][5] This method successfully isolated a neutral extract with 100% efficacy against Plasmodium parasites in animal models.[6][7] The active compound was later named artemisinin (qinghaosu).[5]

In 1973, while attempting to confirm the chemical structure of artemisinin, Tu Youyou and her team synthesized this compound.[5][8][9] DHA was found to be not only an active metabolite of artemisinin but also significantly more potent.[8][10][11] This breakthrough led to the development of other artemisinin derivatives, such as artemether and artesunate, which are pro-drugs that are metabolized into the biologically active DHA in the body.[12][13]

The findings of Project 523 were not widely disseminated to the international scientific community until the early 1980s.[1] For her pivotal role in the discovery of artemisinin, Tu Youyou was awarded the 2011 Lasker-DeBakey Clinical Medical Research Award and the 2015 Nobel Prize in Physiology or Medicine.[5][8][14]

Mechanism of Action

The antimalarial activity of this compound is primarily attributed to its endoperoxide bridge. The proposed mechanism of action involves the following key steps:

-

Activation by Heme: Malaria parasites reside in red blood cells and digest hemoglobin, releasing large amounts of iron-rich heme.[15] The iron in heme is thought to cleave the endoperoxide bridge of DHA.[15]

-

Generation of Free Radicals: This cleavage produces highly reactive oxygen and carbon-centered free radicals.[15]

-

Oxidative Stress and Damage to Macromolecules: These free radicals induce oxidative stress within the parasite, damaging essential biological macromolecules such as proteins and nucleic acids, ultimately leading to the parasite's death.[12][15][16]

Recent research suggests that artemisinins may act promiscuously, binding to a multitude of protein targets within the parasite.[15] this compound has also been shown to inhibit the synthesis of nucleic acids and proteins in the erythrocytic stages of P. falciparum.[12]

Quantitative Data

In Vitro Efficacy

This compound exhibits potent activity against various strains of Plasmodium falciparum, including those resistant to other antimalarial drugs.

| Parameter | Value | Notes | Reference(s) |

| IC50 Range | 0.25 - 4.56 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |

| Geometric Mean IC50 | 1.11 nM | Against clinical isolates of P. falciparum in Cameroon. | [17],[18],[19] |

| IC50 against Chloroquine-Sensitive Isolates | 1.25 nM | Geometric mean. | [17],[18],[19] |

| IC50 against Chloroquine-Resistant Isolates | 0.979 nM | Geometric mean. | [17],[18],[19] |

| IC50 in Kenyan Isolates | 2 nM (median) | Interquartile range of 1 to 3 nM. | [20] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination.

| Parameter | Value | Population/Conditions | Reference(s) |

| Terminal Elimination Half-life (t½) | ~0.83 - 1.9 hours | Adult patients. | [21] |

| Oral Clearance (CL/F) | ~1.1 - 2.9 L/h/kg | Adult patients. | [21] |

| Apparent Volume of Distribution (Vd/F) | ~1.5 - 3.8 L/kg | Adult patients. | [21] |

| Oral Bioavailability (in rats) | 19-35% | Following oral administration. | [22] |

| Intramuscular Bioavailability (in rats) | 85% | Following intramuscular injection. | [22] |

Note: Pharmacokinetic parameters can be influenced by factors such as pregnancy, with some studies suggesting lower exposure in pregnant women.[21][23][24]

Clinical Efficacy

This compound is typically used in combination with a longer-acting partner drug, such as piperaquine, to prevent recrudescence.

| Combination Therapy | Key Findings | Reference(s) |

| This compound-Piperaquine | Highly effective in treating malaria, curing slightly more patients and preventing further infections for longer than artemether-lumefantrine in African studies.[15] Well-tolerated and more effective at preventing malaria than sulfadoxine-pyrimethamine in pregnant women.[25] | [15],[25] |

| This compound Monotherapy | In a study of 37 malaria cases, all were clinically cured. Fever clearance time in falciparum malaria was 22-72 hours, and parasite clearance time was 24-72 hours.[26] | [26] |

Experimental Protocols

Synthesis of this compound from Artemisinin

A common method for the synthesis of this compound involves the reduction of artemisinin.

Principle: The lactone carbonyl group of artemisinin is reduced to a lactol (a hemiacetal) using a reducing agent such as sodium borohydride.

General Protocol:

-

Artemisinin is dissolved in a suitable solvent, such as methanol.

-

Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5°C).

-

The reaction mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, typically by the addition of a weak acid (e.g., acetic acid) or water.

-

The product, this compound, is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

This protocol is a generalized representation. Specific conditions, such as solvent, temperature, and reaction time, may vary.[27][28][29]

In Vitro Antimalarial Activity Assay (Isotopic Microtest)

This method is used to determine the 50% inhibitory concentration (IC50) of a drug against P. falciparum.

Principle: The assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA.

General Protocol:

-

Plasmodium falciparum cultures are synchronized to the ring stage.

-

The parasites are cultured in 96-well microtiter plates in the presence of serial dilutions of the test drug (e.g., this compound).

-

After a specified incubation period (e.g., 24-48 hours), [³H]-hypoxanthine is added to each well.

-

The plates are incubated for a further period (e.g., 18-24 hours) to allow for the incorporation of the radiolabel.

-

The plates are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the drug concentration.

This is a general outline, and specific details of the protocol can vary between laboratories.[17][18][20]

Signaling Pathways and Broader Therapeutic Potential

Beyond its antimalarial effects, this compound has been shown to possess anti-cancer properties, which are currently under extensive investigation.[15][30] Its anti-cancer activity is attributed to its ability to modulate various cellular signaling pathways, often in an iron-dependent manner, similar to its antimalarial mechanism.[15][31]

Key Signaling Pathways Affected by this compound in Cancer Cells:

-

Induction of Apoptosis: DHA can induce programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[32][33] It can upregulate pro-apoptotic proteins like Bax and Bad, and downregulate anti-apoptotic proteins like Bcl-2.[32][33]

-

Hedgehog Pathway Inhibition: In some cancers, such as epithelial ovarian cancer, DHA has been shown to inhibit the Hedgehog signaling pathway, thereby suppressing cell proliferation, migration, and invasion.[34][35]

-

MAPK Pathway Modulation: DHA can activate pro-apoptotic arms of the MAPK pathway, such as p38 and JNK, while inhibiting pro-survival signals.[10][32]

-

Wnt/β-catenin Pathway Inhibition: This pathway, crucial for cell proliferation, can be suppressed by DHA in certain cancer types.[32]

-

Inhibition of Angiogenesis: DHA can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis, partly by inhibiting the NF-κB pathway.[36]

Conclusion

The discovery of this compound is a testament to the power of integrating traditional knowledge with modern scientific methods. As the active metabolite of the artemisinin class of drugs, DHA remains a critical tool in the treatment of malaria, particularly in the face of growing drug resistance. Its rapid action and high potency have saved countless lives. Furthermore, the elucidation of its mechanism of action has opened up new avenues of research into its potential as an anti-cancer agent. The ongoing investigation into the diverse signaling pathways modulated by DHA underscores its potential to be repurposed for other therapeutic applications, making it a molecule of continued interest and importance in drug development.

References

- 1. Project 523 - Wikipedia [en.wikipedia.org]

- 2. Project 523. On the Secretive Military Operation… | by Ismael Kherroubi Garcia | Medium [ismaelkg.medium.com]

- 3. madamescientist.com [madamescientist.com]

- 4. Discovering an Antimalarial Drug in Maoâs China [press.asimov.com]

- 5. Tu Youyou - Wikipedia [en.wikipedia.org]

- 6. The discovery of artemisinin and Nobel Prize in Physiology or Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. britannica.com [britannica.com]

- 8. laskerfoundation.org [laskerfoundation.org]

- 9. From branch to bedside: Youyou Tu is awarded the 2011 Lasker~DeBakey Clinical Medical Research Award for discovering artemisinin as a treatment for malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 12. go.drugbank.com [go.drugbank.com]

- 13. From bark to weed: The history of artemisinin | Parasite [parasite-journal.org]

- 14. Nobel Prize awarded to Chinese scientist for discovering artemisinin | The Malaria Elimination Initiative [shrinkingthemalariamap.org]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 17. In vitro activity of this compound against clinical isolates of Plasmodium falciparum in Yaounde, Cameroon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ajtmh.org [ajtmh.org]

- 19. researchgate.net [researchgate.net]

- 20. In Vitro Activities of Piperaquine, Lumefantrine, and this compound in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Population Pharmacokinetics of this compound and Piperaquine in Pregnant and Nonpregnant Women with Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. Pharmacokinetics of this compound following oral artesunate treatment of pregnant women with acute uncomplicated falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A large LSTM-led trial confirms new antimalarial, this compound-piperaquine, is more effective at preventing malaria than current WHO recommended treatment but does not improve adverse birth outcomes. | LSTM [lstmed.ac.uk]

- 26. [Efficacy of this compound in treatment of 37 malaria cases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. US9802952B2 - Method and apparatus for the synthesis of this compound and artemisinin derivatives - Google Patents [patents.google.com]

- 28. Extraction of artemisinin and artemisinic acid: preparation of artemether and new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis and Antimalarial Activity of Novel Dihydro-Artemisinin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 33. spandidos-publications.com [spandidos-publications.com]

- 34. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 35. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

The Core Mechanism of Dihydroartemisinin Against Plasmodium falciparum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroartemisinin (DHA), the active metabolite of all artemisinin compounds, remains a cornerstone of antimalarial therapy. Its potent and rapid parasiticidal activity against Plasmodium falciparum is primarily attributed to its unique 1,2,4-trioxane endoperoxide bridge. This guide provides a detailed technical overview of the multifaceted mechanism of action of DHA, focusing on its activation, molecular targets, and the downstream cellular consequences for the parasite. It consolidates current understanding, presents key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways to serve as a comprehensive resource for the scientific community.

Introduction

Artemisinin and its derivatives are frontline drugs in the treatment of uncomplicated P. falciparum malaria.[1] this compound is the active form into which all artemisinin compounds are metabolized.[2] The defining structural feature of these compounds is the endoperoxide bridge, which is essential for their antimalarial activity.[3][4] The mechanism of action is complex and involves a cascade of events initiated by the activation of this endoperoxide bridge within the parasite-infected red blood cell.

Activation of this compound

The prevailing mechanism for DHA activation involves its interaction with a source of ferrous iron [Fe(II)].[2][5] The intraerythrocytic stages of P. falciparum provide a unique iron-rich environment, primarily through the digestion of host cell hemoglobin in the parasite's digestive vacuole.[4][6] This process releases large quantities of heme, which contains iron.

The activation process can be summarized as follows:

-

Heme-Mediated Cleavage: Fe(II) from heme donates an electron to the endoperoxide bridge of DHA, leading to its reductive cleavage.[4]

-

Generation of Free Radicals: This cleavage event generates highly reactive oxygen species (ROS) and carbon-centered radicals.[2][3][5] These radicals are the primary effectors of parasiticidal activity.

While heme-iron is considered the principal activator, non-heme iron sources within the parasite may also contribute to this process.[7]

Primary Mechanisms of Parasiticidal Action

Once activated, DHA and its radical species exert their effects through multiple pathways, leading to widespread cellular damage and parasite death.

Oxidative Stress and Macromolecular Damage

The free radicals generated from DHA activation are highly cytotoxic. They indiscriminately attack and modify a broad spectrum of biological macromolecules within the parasite, including proteins, lipids, and nucleic acids.[2][3][8] This leads to a state of severe oxidative stress.[8][9] The parasite's antioxidant systems, such as the glutathione-dependent pathways, are overwhelmed, resulting in irreversible cellular damage.[9][10] Studies have shown that DHA treatment leads to a significant decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG) and the activities of antioxidant enzymes like catalase and glutathione peroxidase in parasitized erythrocytes.[9][10]

Promiscuous Protein Alkylation

Activated DHA acts as a potent alkylating agent, covalently modifying a large number of parasite proteins.[2] This promiscuous binding suggests that DHA does not have a single, specific target but rather acts on a broad range of proteins, disrupting their structure and function.[2] This widespread protein damage contributes significantly to the drug's potent activity.

Disruption of Hemoglobin Catabolism and Heme Detoxification

DHA has been shown to interfere with the parasite's vital process of hemoglobin digestion and heme detoxification.[11][12] The parasite detoxifies the toxic free heme released from hemoglobin digestion by polymerizing it into inert hemozoin crystals.[4] DHA can form adducts with heme, and these adducts may inhibit the formation of hemozoin.[6] This leads to the accumulation of toxic heme, which can further exacerbate oxidative stress. Furthermore, DHA treatment has been observed to inhibit the uptake of hemoglobin by the parasite.[11]

Mitochondrial Dysfunction

The mitochondrion is another critical target of DHA. Treatment with DHA has been shown to disrupt the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial health.[8][13] This disruption of mitochondrial function impairs the parasite's energy metabolism and can trigger downstream apoptotic pathways.

Signaling Pathways and Other Cellular Effects

Beyond direct molecular damage, DHA has been implicated in the modulation of specific signaling pathways and cellular processes.

Inhibition of P. falciparum Phosphatidylinositol-3-Kinase (PfPI3K)

Recent evidence has identified PfPI3K as a specific target of DHA, particularly in the early ring stages of the parasite's life cycle.[14][15] DHA can inhibit the activity of PfPI3K, leading to a reduction in its lipid product, phosphatidylinositol-3-phosphate (PI3P).[15] PI3P is a crucial signaling molecule involved in various cellular processes, including protein trafficking and survival pathways.[16] Inhibition of this pathway is thought to be a key component of DHA's action against young parasites and a factor in the development of artemisinin resistance.[15]

Induction of the Unfolded Protein Response (UPR)

The extensive protein damage caused by DHA can trigger the unfolded protein response (UPR), a cellular stress response aimed at restoring protein homeostasis.[17][18] However, under the severe and sustained stress induced by DHA, the UPR can be overwhelmed, leading to the activation of programmed cell death pathways.

Induction of Pyknosis

DHA treatment can induce a form of cell death characterized by pyknosis, which involves chromatin condensation and nuclear shrinkage.[19] This process has been linked to the disruption of zinc homeostasis within the parasite.[19]

Quantitative Data

The following table summarizes key quantitative data related to the activity of DHA against P. falciparum.

| Parameter | Value | P. falciparum Strain | Comments | Reference(s) |

| IC₅₀ (In Vitro) | 1-5 nM | Multiple | The 50% inhibitory concentration can vary between strains and assay conditions. | [20] |

| 4.12 nM | 3D7 | Stage-specific IC₅₀. | [21] | |

| DHA Concentration for Mitochondrial Membrane Potential Disruption | 100 nM | P. berghei | Significant loss of mitochondrial membrane potential observed. | [13] |

| Effect on Antioxidant Enzymes (at 0.5 and 1.0 ng/ml DHA) | Significant decrease | Lab-adapted strain | Catalase and glutathione peroxidase activities were significantly lower. | [9][10] |

| PI3P Production Inhibition | Low nanomolar concentrations | 3D7 | DHA blocks the production of PI3P within 30 minutes. | [15] |

| Gametocyte Viability (IC₅₀) | ~1 µM | Dd2 | DHA shows activity against the transmissible stages of the parasite. | [22] |

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of DHA's mechanism of action.

In Vitro Parasite Viability Assays

Objective: To determine the susceptibility of P. falciparum to DHA and to quantify the rate of parasite killing.

a) SYBR Green I-Based Fluorescence Assay:

-

Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX I or human serum.

-

Drug Dilution: DHA is serially diluted in multi-well plates.

-

Incubation: Parasite cultures are added to the drug-containing plates and incubated for a defined period (e.g., 72 hours).

-

Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

b) Parasite Reduction Ratio (PRR) Assay:

-

Drug Exposure: Synchronized ring-stage parasites are exposed to a high concentration of DHA (e.g., 10x IC₅₀) for various durations (e.g., 24, 48, 72 hours).[23]

-

Drug Removal: After exposure, the drug is thoroughly washed from the culture.

-

Limiting Dilution: The treated parasites are serially diluted and re-cultured in fresh erythrocytes for an extended period (e.g., 14-21 days) to allow for the regrowth of viable parasites.[24][25]

-

Viability Assessment: The wells are monitored for parasite regrowth using microscopy or a DNA-based assay.

-

Calculation: The number of viable parasites remaining after drug treatment is calculated based on the highest dilution at which regrowth occurs. This allows for the determination of the parasite killing rate.

Measurement of Oxidative Stress

Objective: To quantify the level of oxidative stress in parasites following DHA treatment.

a) Glutathione (GSH/GSSG) Ratio:

-

Sample Preparation: Parasites are treated with DHA, harvested, and lysed.

-

Derivatization: The lysate is treated with a derivatizing agent (e.g., 2-vinylpyridine) to prevent the auto-oxidation of GSH.

-

Quantification: The levels of GSH and oxidized glutathione (GSSG) are measured using an enzymatic recycling assay or by HPLC.

-

Ratio Calculation: The GSH/GSSG ratio is calculated as an indicator of oxidative stress.

b) Antioxidant Enzyme Activity Assays:

-

Lysate Preparation: Parasite lysates are prepared from DHA-treated and control cultures.

-

Enzyme Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx) are measured using specific spectrophotometric assays that monitor the consumption of a substrate or the generation of a product over time.[9]

Assessment of Mitochondrial Function

Objective: To evaluate the effect of DHA on the parasite's mitochondrial membrane potential (Δψm).

-

Parasite Treatment: P. falciparum cultures are treated with DHA for a specified duration.

-

Staining: The parasites are incubated with a potentiometric fluorescent dye such as MitoTracker Red CMXRos, JC-1, or DiOC₆(3).[13][26][27] These dyes accumulate in active mitochondria with an intact membrane potential.

-

Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity of individual parasites is quantified using flow cytometry or visualized by fluorescence microscopy.

-

Analysis: A decrease in fluorescence intensity in DHA-treated parasites compared to controls indicates a loss of mitochondrial membrane potential.

Metabolic Profiling

Objective: To identify changes in the parasite's metabolome in response to DHA treatment.

-

Sample Collection: Parasites are treated with DHA, and metabolites are rapidly extracted, often using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench metabolic activity.

-

Metabolite Analysis: The extracted metabolites are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).[28][29]

-

Data Processing: The resulting data is processed to identify and quantify individual metabolites.

-

Statistical Analysis: Multivariate statistical analysis (e.g., principal component analysis, hierarchical clustering) is used to identify significant changes in metabolite levels between DHA-treated and control parasites.[28][30]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Overview of this compound's Mechanism of Action.

References

- 1. This compound‐piperaquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P. falciparum artemisinin resistance: the effect of heme, protein damage, and parasite cell stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Artemisinin and Heme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Mahidol IR [repository.li.mahidol.ac.th]

- 11. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Artemisinin, an endoperoxide antimalarial, disrupts the hemoglobin catabolism and heme detoxification systems in malarial parasite [boris-portal.unibe.ch]

- 13. Artemisinin Directly Targets Malarial Mitochondria through Its Specific Mitochondrial Activation | PLOS One [journals.plos.org]

- 14. Notre Dame Researchers Work to Identify Mechanisms of Artemisinin Resistant Malaria | News | Department of Chemistry & Biochemistry | University of Notre Dame [chemistry.nd.edu]

- 15. A molecular mechanism of artemisinin resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PI3-kinase has multiple functions in asexual blood stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxidative stress and protein damage responses mediate artemisinin resistance in malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Micromolar this compound Concentrations Elicit Lipoperoxidation in Plasmodium falciparum-Infected Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibitory Mechanisms of DHA/CQ on pH and Iron Homeostasis of Erythrocytic Stage Growth of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro [mdpi.com]

- 24. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Ex Vivo Maturation Assay for Testing Antimalarial Sensitivity of Rodent Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Metabolic Signature Profiling as a Diagnostic and Prognostic Tool in Pediatric Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 30. From Metabolite to Metabolome: Metabolomics Applications in Plasmodium Research - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroartemisinin basic chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Dihydroartemisinin (DHA). It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its interactions with critical cellular signaling pathways.

Chemical and Physical Properties

This compound, the active metabolite of artemisinin and its derivatives, is a potent antimalarial agent with growing interest in its anticancer properties.[1][2] Its core chemical and physical characteristics are summarized below.

Data Summary Table

| Property | Value |

| IUPAC Name | (3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol |

| Synonyms | Dihydroqinghaosu, Artenimol, DHA[1][3] |

| CAS Number | 71939-50-9[3][4] |

| Molecular Formula | C₁₅H₂₄O₅[3] |

| Molecular Weight | 284.35 g/mol [3][5] |

| Appearance | White crystalline powder[6][7] |

| Melting Point | 145-150 °C[8], 153 °C (decomposes)[7], 164-165 °C[4] |

| Solubility | Water: < 0.1 g/L (insoluble or slightly soluble)[1] Ethanol: 9 mg/mL[9] DMSO: 52.5 mg/mL[9] Chloroform, Acetone, Ethyl Ether: Soluble[4][8] |

| pKa (Strongest Acidic) | 12.11 (Predicted)[10] |

| logP | 2.25 (Predicted)[10] |

| Polar Surface Area | 57.15 Ų (Predicted)[10] |

| Hydrogen Bond Donors | 1 (Predicted)[10] |

| Hydrogen Bond Acceptors | 5 (Predicted)[10] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[9] |

Experimental Protocols

The following sections detail the standard methodologies used to determine the key physical and chemical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a high degree of purity.[11]

Principle: A small, powdered sample of the solid is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[7]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[12]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[5][12]

-

Heating: The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is slowed to approximately 1-2°C per minute.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[13]

Solubility Determination

Solubility is determined by adding a solute to a solvent until no more will dissolve, creating a saturated solution at a specific temperature.

Principle: The maximum mass of a substance that can dissolve in a given volume of a solvent at a constant temperature is measured.

Procedure:

-

Solvent Measurement: A precise volume of the desired solvent (e.g., 1 mL of water, ethanol, or DMSO) is placed into a vial or test tube.[14]

-

Solute Addition: A small, pre-weighed amount of the compound is added to the solvent.[14]

-

Dissolution: The mixture is agitated vigorously (e.g., by vortexing or sonication) for a set period to ensure maximum dissolution.[9]

-

Observation: The solution is visually inspected for any undissolved solid.

-

Iteration: If the solid dissolves completely, more is added in small, weighed increments until a precipitate persists.[14]

-

Quantification: The total mass of the compound that dissolved in the solvent volume is calculated to determine the solubility, often expressed in mg/mL or g/L.[14]

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of a compound by analyzing its interaction with electromagnetic radiation.[15]

2.3.1. UV-Visible Spectroscopy

Principle: This technique measures the absorption of ultraviolet and visible light by a molecule.[16] The absorption is due to electronic transitions within the molecule and is characteristic of the types of bonds and functional groups present, particularly conjugated systems.[17]

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

-

Blank Measurement: The absorbance of the pure solvent is measured first to establish a baseline (blank).

-

Sample Measurement: The sample solution is placed in a cuvette in the spectrophotometer, and light is passed through it.

-

Spectrum Acquisition: The instrument scans a range of wavelengths (typically 200-800 nm) and records the absorbance at each wavelength, generating a UV-Vis spectrum.[16]

2.3.2. Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are specific to the types of bonds and functional groups, providing a molecular "fingerprint."

Procedure (Thin Solid Film Method):

-

Sample Preparation: A small amount of the solid (approx. 50 mg) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[18]

-

Film Deposition: A drop of this solution is placed onto an IR-transparent salt plate (e.g., NaCl or KBr).[18]

-

Solvent Evaporation: The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]

-

Spectrum Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[19]

2.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb radiofrequency radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing detailed information about the molecular structure and connectivity of atoms.

Procedure:

-

Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[20][21] For ¹³C NMR, a more concentrated solution (50-100 mg) is typically required.[20]

-

Filtration: The solution is filtered through a small plug of glass wool or a syringe filter directly into a clean NMR tube to remove any particulate matter.[21]

-

Analysis: The NMR tube is placed into the spectrometer's probe. The magnetic field is shimmed to be as homogeneous as possible.

-

Spectrum Acquisition: Radiofrequency pulses are applied, and the resulting signals from the nuclei are detected and transformed into a spectrum.

2.3.4. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is first vaporized and then ionized. The resulting ions are separated based on their m/z ratio and detected. This provides the exact molecular weight and, through fragmentation patterns, information about the molecular structure.[22]

Procedure (Electron Impact Ionization):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is heated in a vacuum to enter the gas phase.[22]

-

Ionization: The gaseous molecules are bombarded with a high-energy beam of electrons, which knocks an electron off a molecule to form a molecular ion (a radical cation).[23]

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.[23]

-

Separation: In the mass analyzer (e.g., a magnetic sector or quadrupole), the ions are deflected according to their m/z ratio.

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions. The instrument records the m/z ratio and relative abundance of all ions to produce a mass spectrum.

Signaling Pathway Visualizations

This compound exerts its biological effects, particularly its anticancer activity, by modulating various cellular signaling pathways. It is known to inhibit pathways that promote cell survival and proliferation while activating pathways that lead to cell death.[3][24]

DHA-Induced Inhibition of the mTORC1 Signaling Pathway

This compound has been shown to inhibit the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[9][25] This inhibition leads to a decrease in protein synthesis and cell cycle progression.[26]

References

- 1. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits mTORC1 Signaling by Activating the AMPK Pathway in Rhabdomyosarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. westlab.com [westlab.com]

- 8. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits the mammalian target of rapamycin-mediated signaling pathways in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. davjalandhar.com [davjalandhar.com]

- 14. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. longdom.org [longdom.org]

- 17. ej-eng.org [ej-eng.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. webassign.net [webassign.net]

- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 21. NMR Sample Preparation [nmr.chem.umn.edu]

- 22. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 23. Mass Spectrometry [www2.chemistry.msu.edu]

- 24. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Induces Endothelial Cell Autophagy through Suppression of the Akt/mTOR Pathway [jcancer.org]

- 26. academic.oup.com [academic.oup.com]

Dihydroartemisinin: The Core Active Metabolite of Artemisinin Antimalarials

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydroartemisinin (DHA) is the principal active metabolite responsible for the potent antimalarial activity of all artemisinin compounds, including artemisinin itself, artesunate, artemether, and arteether.[1][2] Following administration, these parent compounds are rapidly and extensively converted to DHA in the body.[3][4][5] This conversion is crucial, as DHA exhibits significantly greater antimalarial potency—5 to 10 times that of artemisinin.[3] This guide provides a comprehensive technical overview of this compound, focusing on its metabolic activation, pharmacokinetic profile, mechanism of action, and the experimental methodologies employed in its study.

Metabolic Conversion of Artemisinins to this compound

The transformation of artemisinin and its semi-synthetic derivatives into the more active this compound is a rapid process mediated by various enzymes, primarily in the liver and blood.[3][6]

Artesunate, a water-soluble derivative, is hydrolyzed to DHA by plasma and erythrocyte esterases within minutes.[2][4][5][7] In vitro studies also point to the involvement of the cytochrome P450 enzyme CYP2A6 in its metabolism.[2]

Artemether and arteether, which are lipid-soluble derivatives, undergo metabolism primarily in the liver. Artemether is demethylated to DHA by CYP3A4 and CYP3A5.[2][8] Similarly, the metabolism of arteether to DHA is mainly catalyzed by CYP3A4, with minor contributions from CYP2B6 and CYP3A5.[2] The parent compound, artemisinin, is metabolized to DHA, although it is considered a metabolite of other artemisinin derivatives as well.[2][3] The primary enzymes responsible for artemisinin metabolism are CYP2B6, with a secondary role for CYP3A4.[2]

The following table summarizes the enzymatic conversion of common artemisinin derivatives to this compound.

| Parent Drug | Primary Metabolic Pathway | Key Enzymes | References |

| Artesunate | Hydrolysis | Plasma and erythrocyte esterases, CYP2A6 | [2][4][5][7] |

| Artemether | Demethylation | CYP3A4, CYP3A5 | [2][8] |

| Arteether | Demethylation | CYP3A4, CYP2B6, CYP3A5 | [2] |

| Artemisinin | Oxidation | CYP2B6, CYP3A4 | [2] |

Table 1: Enzymatic Conversion of Artemisinins to this compound.

The metabolic conversion process can be visualized as follows:

Caption: Metabolic pathways of artemisinin derivatives to this compound.

Pharmacokinetics of this compound and its Precursors

The pharmacokinetic profiles of artemisinins are characterized by rapid absorption, fast metabolism, and short elimination half-lives.[2] this compound itself has an elimination half-life of about 4 to 11 hours.[1] The table below presents a summary of key pharmacokinetic parameters for DHA and its parent compounds.

| Compound | Administration Route | Tmax (hours) | Cmax (ng/mL) | t½ (hours) | Bioavailability (%) | References |

| This compound | Intravenous (rat) | - | - | 0.95 | - | [9] |

| This compound | Intramuscular (rat) | - | - | - | 85 | [9] |

| This compound | Oral (rat) | - | - | - | 19-35 | [9] |

| Artemether | Oral (human) | 1.56 ± 0.68 | 184 ± 100 | 2.00 ± 0.71 | - | [8] |

| This compound (from Artemether) | Oral (human) | 1.69 ± 0.59 | 126 ± 46 | 1.80 ± 0.31 | - | [8] |

| Artesunate | Oral (human) | - | - | < 1 | - | [2] |

| This compound (from Artesunate) | Oral (human) | - | - | 0.65 | - | [10] |

| Artemisinin | Oral (human) | 1.67 | 0.36 µg/mL | 4.34 | - | [10] |

Table 2: Pharmacokinetic Parameters of this compound and its Precursors.

Mechanism of Action

The antimalarial activity of this compound is attributed to its endoperoxide bridge.[3][11] The proposed mechanism involves the iron-mediated cleavage of this bridge within the malaria parasite, which resides in iron-rich red blood cells.[1][11] This cleavage generates highly reactive free radicals, including reactive oxygen species (ROS), that damage parasite macromolecules such as proteins and lipids, leading to oxidative stress and ultimately, parasite death.[1][11][12]

Beyond its antimalarial effects, DHA has garnered significant interest for its anticancer properties.[1][13][14] Its anticancer mechanism is multifaceted and involves the modulation of various signaling pathways. DHA has been shown to inhibit pathways such as NF-κB, mTOR, PI3K/AKT, and Wnt/β-catenin, while activating pro-apoptotic pathways like JNK/SAPK and p38 MAPK.[13][15][16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. clinpgx.org [clinpgx.org]

- 3. Artemisinin - Wikipedia [en.wikipedia.org]

- 4. Artesunate: The Best Drug in the Treatment of Severe and Complicated Malaria [mdpi.com]

- 5. extranet.who.int [extranet.who.int]

- 6. Is there a differential conversion of artesunate to this compound in pregnant vs. post‐partum patients with malaria after oral artesunate dosing? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Artesunate - Wikipedia [en.wikipedia.org]

- 8. Pharmacokinetics of artemether and this compound in healthy Pakistani male volunteers treated with artemether-lumefantrine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacokinetics and bioavailability of this compound, arteether, artemether, artesunic acid and artelinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of artemisinin and artesunate after oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: A Potential Natural Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound transiently activates the JNK/SAPK signaling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro Anti-Cancer Properties of Dihydroartemisinin

Executive Summary

This compound (DHA), the primary active metabolite of artemisinin compounds, is a well-established antimalarial drug that is gaining significant attention for its potent anti-cancer properties.[1][2][3] Extensive in vitro research has demonstrated DHA's ability to inhibit proliferation, induce programmed cell death, and overcome drug resistance across a wide spectrum of cancer cell lines.[4][5] Its mechanisms of action are multifaceted, involving the generation of reactive oxygen species (ROS), modulation of numerous signaling pathways crucial for cancer cell survival and progression, and induction of distinct cell death modalities, including apoptosis and ferroptosis.[1][2][6] This document provides a comprehensive technical overview of the in vitro anti-cancer effects of DHA, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to serve as a resource for the scientific community.

Core Mechanisms of Anti-Cancer Action

DHA exerts its anti-cancer effects through a variety of interconnected mechanisms. The presence of an endoperoxide bridge in its structure is critical; its cleavage, often facilitated by intracellular iron, leads to the production of ROS, which instigates cellular damage and triggers downstream death signals.[3]

Induction of Apoptosis

DHA is a potent inducer of apoptosis in cancer cells.[2][7] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: DHA disrupts the mitochondrial membrane potential and modulates the balance of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio.[7][8] This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9, and subsequently the executioner caspase-3, culminating in apoptosis.[7][8][9][10]

-

Extrinsic Pathway: Evidence suggests DHA can trigger the Fas-receptor pathway, leading to the activation of the initiator caspase-8, which can also cleave Bid (tBid), further amplifying the mitochondrial apoptotic cascade.[2][7]

Induction of Ferroptosis

A growing body of evidence highlights DHA's ability to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][11][12] DHA promotes the lysosomal degradation of ferritin, which increases the intracellular pool of free iron.[11] This iron overload, combined with DHA-induced ROS production, leads to overwhelming lipid peroxidation and cell death.[6] A key target in this process is Glutathione Peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid peroxides. DHA has been shown to downregulate GPX4 expression, rendering cells highly susceptible to ferroptosis.[6][13]

Cell Cycle Arrest

DHA effectively halts the progression of the cell cycle, primarily at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[8][14][15][16] This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, DHA has been shown to down-regulate cyclins (like Cyclin D1 and CCNB1) and cyclin-dependent kinases (CDKs, like CDK1, CDK2, and CDK4) while up-regulating CDK inhibitors such as p21 and p27.[8][15][16]

Inhibition of Proliferation, Metastasis, and Angiogenesis

DHA demonstrates significant inhibitory effects on tumor metastasis and angiogenesis.[1][2] It can suppress the epithelial-mesenchymal transition (EMT) and reduce the production of matrix metalloproteinases (MMPs), which are essential for cancer cell invasion and migration.[1][4] Furthermore, DHA has been found to inhibit angiogenesis by suppressing the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor.[17][18]

Modulation of Key Signaling Pathways

DHA's anti-cancer activity is mediated by its influence on a wide array of intracellular signaling pathways that govern cell fate.

Apoptosis Signaling

DHA-induced apoptosis involves the coordinated activation of pro-apoptotic proteins and caspases through both mitochondrial and death receptor pathways.

Ferroptosis Signaling

DHA triggers ferroptosis by disrupting iron homeostasis and overwhelming the cell's antioxidant capacity, leading to lethal lipid peroxidation.

Cell Cycle Regulation (AKT/GSK3β/Cyclin D1)

DHA inhibits critical proliferative signaling, such as the AKT/GSK3β pathway, leading to the downregulation of Cyclin D1 and subsequent G1 cell cycle arrest.[8]

Other Key Pathways

DHA has been reported to inhibit several other pro-survival and oncogenic pathways, including:

-

mTOR Signaling: DHA inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation, by blocking mTORC1-mediated signaling.[17][19]

-

Hedgehog (Hh) Signaling: In ovarian cancer, DHA suppresses the Hh pathway, which is aberrantly activated in many cancers.[20]

-

JAK/STAT Signaling: DHA can suppress the JAK2/STAT3 signaling pathway, which is involved in the proliferation and survival of various cancer cells, including colorectal cancer.[21]

-

Wnt/β-catenin Signaling: In multiple myeloma, DHA has been shown to inhibit the Wnt/β-catenin pathway, leading to reduced levels of its downstream targets, c-Myc and Cyclin D1.[9]

-

NF-κB Signaling: DHA can inactivate the nuclear factor-kappaB (NF-κB) pathway, a key mediator of inflammation and cell survival.[15][17]

Quantitative Data: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for DHA vary widely depending on the cancer cell line and the duration of exposure.

| Cancer Type | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| Lung Cancer | PC9 | 48 | 19.68 | [22] |

| Lung Cancer | NCI-H1975 | 48 | 7.08 | [22] |

| Liver Cancer | Hep3B | 24 | 29.4 | [22] |

| Liver Cancer | Huh7 | 24 | 32.1 | [22] |

| Liver Cancer | PLC/PRF/5 | 24 | 22.4 | [22] |

| Liver Cancer | HepG2 | 24 | 40.2 | [22] |

| Colon Cancer | HCT116 | 24 | 15.08 ± 1.70 | [23] |

| Colon Cancer | HCT116 | 48 | 21.45 | [16] |

| Colon Cancer | DLD-1 | 24 | 20.33 ± 2.01 | [23] |

| Colon Cancer | SW620 | 24 | 38.46 ± 4.15 | [23] |

| Leukemia | HL-60 | 48 | 2.0 | [24] |

| Ovarian Cancer | A2780 | 24 | ~10-20 | [7] |

| Ovarian Cancer | OVCAR-3 | 24 | ~5-10 | [7] |

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols & Workflow

Standardized protocols are essential for reproducible in vitro evaluation of DHA's anti-cancer effects.

General Experimental Workflow

A typical workflow for assessing the in vitro anti-cancer properties of DHA involves sequential assays to determine its effects on cell viability, mode of cell death, and underlying molecular mechanisms.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight (37°C, 5% CO2).[25]

-

Treatment: Aspirate the medium and add fresh medium containing various concentrations of DHA. Include a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[26]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[26][27]

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25][26]

-

Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of ~570 nm using a microplate reader.[25]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[28]

-

Procedure:

-

Cell Culture and Treatment: Seed 1-2 x 10^6 cells in 6-well plates, incubate, and treat with DHA for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with ice-cold PBS.[30]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 3-5 µL of FITC-conjugated Annexin V and 10 µL of PI solution (50 µg/mL).[30]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[30]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[29]

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in pathways affected by DHA.

-

Procedure:

-

Protein Extraction: Treat cells with DHA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16][31]

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[19]

-

Conclusion and Future Directions

The in vitro evidence is overwhelmingly clear: this compound is a potent anti-cancer agent with a diverse range of cytotoxic mechanisms.[2] It effectively induces multiple forms of programmed cell death, including apoptosis and ferroptosis, arrests the cell cycle, and inhibits key signaling pathways essential for tumor growth and survival.[1][2] The consistent efficacy of DHA across numerous cancer cell lines, including those resistant to conventional therapies, underscores its significant therapeutic potential.[3] The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers aiming to further elucidate DHA's anti-cancer properties and to develop it as a novel therapeutic agent for the treatment of human malignancies. Future in vitro work should continue to explore its synergistic effects with existing chemotherapeutics and targeted agents to design more effective combination therapies.[3][4]

References

- 1. Frontiers | this compound: A Potential Drug for the Treatment of Malignancies and Inflammatory Diseases [frontiersin.org]

- 2. This compound: A Potential Natural Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Sensitizing Agent in Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Effect of AntiMalarial Artemisinin Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potential Mechanisms by which Artemisinin and Its Derivatives Induce Ferroptosis in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis and sensitizes human ovarian cancer cells to carboplatin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound inhibits cell proliferation via AKT/GSK3β/cyclinD1 pathway and induces apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Modulates Apoptosis and Autophagy in Multiple Myeloma through the P38/MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. worldscientific.com [worldscientific.com]

- 13. [PDF] this compound initiates ferroptosis in glioblastoma through GPX4 inhibition | Semantic Scholar [semanticscholar.org]

- 14. This compound-Induced Apoptosis is Associated with Inhibition of Sarco/Endoplasmic Reticulum Calcium ATPase Activity in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Growth inhibitory effects of this compound on pancreatic cancer cells: involvement of cell cycle arrest and inactivation of nuclear factor-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Suppresses the Tumorigenesis and Cycle Progression of Colorectal Cancer by Targeting CDK1/CCNB1/PLK1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. This compound is a Hypoxia-Active Anti-Cancer Drug in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. This compound induces apoptosis and inhibits proliferation, migration, and invasion in epithelial ovarian cancer via inhibition of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound increases apoptosis of colon cancer cells through targeting Janus kinase 2/signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of a series of novel this compound monomers and dimers containing chalcone as a linker and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchhub.com [researchhub.com]

- 26. MTT assay [bio-protocol.org]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2.5. Analysis of apoptosis [bio-protocol.org]

- 31. spandidos-publications.com [spandidos-publications.com]

Dihydroartemisinin: A Deep Dive into its Anti-Inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Dihydroartemisinin (DHA), a potent semi-synthetic derivative of artemisinin, is a cornerstone of antimalarial therapy. Beyond its well-established role in combating malaria, a growing body of evidence illuminates its significant immunomodulatory and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DHA exerts its effects on key inflammatory pathways, offering valuable insights for researchers, scientists, and professionals involved in drug development.

DHA's multifaceted anti-inflammatory action stems from its ability to intervene in several critical signaling cascades that orchestrate the inflammatory response. This document will dissect its influence on the NF-κB, JAK/STAT, MAPK, NLRP3 inflammasome, and mTOR pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.

Core Inflammatory Pathways Modulated by this compound

DHA's therapeutic potential in a range of inflammatory and autoimmune conditions is underpinned by its targeted disruption of pro-inflammatory signaling. The following sections detail its impact on key pathways.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Inappropriate activation of NF-κB is a hallmark of many chronic inflammatory diseases. DHA has been shown to potently suppress this pathway.[1][2]

DHA's inhibitory action on the NF-κB pathway is multifaceted. It has been observed to prevent the degradation of IκBα, the inhibitory subunit of NF-κB.[3][4] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[4][5] Studies have also indicated that DHA can inhibit upstream components of the NF-κB signaling cascade, including TNF receptor-associated factor 2 (TRAF2) and receptor-interacting protein 1 (RIP1).[6] Furthermore, DHA's anti-inflammatory effects in the context of lipopolysaccharide (LPS)-induced acute lung injury are linked to the Nrf2-dependent inhibition of NF-κB activation in macrophages.[4][5] In some cellular contexts, the inhibition of NF-κB by DHA can lead to an accumulation of reactive oxygen species (ROS), which in turn can stimulate autophagy.[7]

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating immune responses and inflammation. Dysregulation of this pathway is implicated in various autoimmune and inflammatory disorders. DHA has been demonstrated to effectively suppress the JAK/STAT pathway, particularly the JAK2/STAT3 axis.[8][9]

In a rat model of bleomycin-induced pulmonary fibrosis, DHA was shown to reduce lung inflammation and fibrosis by inhibiting the phosphorylation of both JAK2 and STAT3.[8][9] This inhibitory effect leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9] In the context of rheumatoid arthritis, DHA has been found to impede the HIF-1α/JAK3/STAT3 signaling pathway, which is involved in the expression of NLRP3 and the subsequent release of IL-1β in macrophages.[10][11]

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, comprising cascades such as ERK, JNK, and p38 MAPK, plays a critical role in the cellular response to a variety of external stimuli, including inflammatory signals. The activation of these kinases leads to the expression of numerous inflammatory mediators.

DHA has been shown to modulate MAPK signaling, although its effects can be context-dependent. In a model of dextran sodium sulphate (DSS)-induced colitis, DHA was found to protect against colitis by suppressing the activation of p38 MAPK signaling.[12] In other contexts, artemisinin and its derivatives have been observed to reduce pro-inflammatory cytokine production by impairing the activation of the MAPK pathway.[1] However, one study reported that DHA can transiently activate the JNK/SAPK signaling pathway in endothelial cells.[3]

The NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and processing the pro-inflammatory cytokines IL-1β and IL-18.[13] Aberrant activation of the NLRP3 inflammasome is associated with a wide range of inflammatory diseases.

DHA has been found to inhibit the activation of the NLRP3 inflammasome.[12] In a model of DSS-induced colitis, DHA was shown to suppress the formation of the NLRP3 inflammasome, leading to reduced production of IL-1β.[12] Furthermore, in the context of collagen-induced arthritis, DHA was found to decrease NLRP3 expression and IL-1β release in macrophages by inhibiting the HIF-1α and JAK3/STAT3 signaling pathways.[10][11]

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. It also plays a significant role in the regulation of immune responses. DHA has been shown to modulate the mTOR pathway, which contributes to its immunoregulatory effects.[14][15][16]

Specifically, DHA has been found to attenuate the mTOR signal in T cells.[14] This inhibition of the mTOR pathway by DHA leads to a reciprocal regulation of T helper (Th) and regulatory T (Treg) cell differentiation, suppressing Th cell differentiation while promoting the generation of Treg cells.[14][15][16] This modulation of the T cell balance is a key mechanism underlying DHA's therapeutic potential in autoimmune diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of DHA on various inflammatory markers as reported in the cited literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels

| Cytokine | Model System | DHA Concentration/Dose | % Reduction (approx.) | Reference |

| IL-1β | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |

| IL-6 | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |

| TNF-α | Bleomycin-induced pulmonary fibrosis (rat) | 50-100 mg/kg/d | Dose-dependent reduction | [8][9] |

| IL-1β | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |

| IL-6 | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |

| TNF-α | LPS-induced acute lung injury (mice) | 20 µM (in vitro) | Significant reduction | [4] |

| IL-1β | DSS-induced colitis (mice) | Not specified | Reduced production | [12] |

| IL-1β | Collagen-induced arthritis (macrophages) | 0.2-0.4 µM | Significant inhibition | [10] |

| TNF-α | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |

| IL-1β | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |

| IL-6 | IL-17A-stimulated HaCaT cells | Not specified | Significant reduction | [17] |

Table 2: Effect of this compound on Signaling Protein Activation

| Protein | Pathway | Model System | DHA Concentration/Dose | Effect | Reference |

| p-JAK2 | JAK/STAT | Bleomycin-induced pulmonary fibrosis (rat) | 100 mg/kg/d | Significant reduction | [8] |

| p-STAT3 | JAK/STAT | Bleomycin-induced pulmonary fibrosis (rat) | 100 mg/kg/d | Significant reduction | [8] |

| p-p65 | NF-κB | LPS-induced acute lung injury (mice) | Not specified | Reduced nuclear translocation | [4][5] |

| p-p38 | MAPK | DSS-induced colitis (mice) | Not specified | Inhibition of phosphorylation | [12] |

| p-S6K/p-S6 | mTOR | T cells | 0.4µg/ml | Reduced phosphorylation | [14] |

| p-NF-κB p65 | NF-κB | IL-17A-stimulated HaCaT cells | Not specified | Reduced expression | [17] |

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the anti-inflammatory effects of DHA.

In Vivo Models

-

Collagen-Induced Arthritis (CIA) in Mice/Rats:

-

Induction: Immunization with an emulsion of type II collagen and Freund's complete adjuvant.[18][19]

-

DHA Administration: Intraperitoneal or oral administration of DHA at doses ranging from 15-30 mg/kg.[18][20]

-

Assessment: Measurement of paw swelling, arthritis score, and histological analysis of joint tissues.[18][20]

-

-

Dextran Sodium Sulphate (DSS)-Induced Colitis in Mice:

-

Induction: Administration of 2.5% DSS in drinking water for a specified period.[12][21]

-

DHA Administration: Oral gavage or intraperitoneal injection of DHA at doses ranging from 10-50 mg/kg/day.[21][22]

-

Assessment: Monitoring of body weight, disease activity index (DAI), colon length, and histological examination of the colon.[22][23]

-

-

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice:

-

Induction: Intratracheal or intraperitoneal administration of LPS.[4][5]

-

DHA Administration: Pre-treatment with DHA prior to LPS challenge.[4][5]

-

Assessment: Histological analysis of lung tissue, measurement of inflammatory cell infiltration, myeloperoxidase (MPO) activity, and cytokine levels in bronchoalveolar lavage fluid (BALF).[4][5]

-

In Vitro Assays

-

Cell Culture:

-

Macrophages (e.g., RAW 264.7, primary macrophages): Stimulation with LPS (e.g., 100 ng/mL) to induce an inflammatory response, followed by treatment with DHA (e.g., 20 µM).[4][24]

-

T Cells (e.g., purified CD4+ T cells): Activation with anti-CD3 and anti-CD28 antibodies under different polarizing conditions (Th1, Th2, Th17, Treg) in the presence of DHA (e.g., 0.4 µg/mL).[14]

-

Endothelial Cells (e.g., HUVECs): Treatment with DHA (e.g., 20 µM) to assess effects on signaling pathways.[3]

-

Keratinocytes (e.g., HaCaT cells): Stimulation with IL-17A followed by DHA treatment.[17]

-

-

Molecular and Cellular Analyses:

-